molecular formula C12H7Cl3 B591443 2,4',5-Trichlorobiphenyl-13C12 CAS No. 208263-78-9

2,4',5-Trichlorobiphenyl-13C12

Cat. No.: B591443
CAS No.: 208263-78-9
M. Wt: 269.446
InChI Key: VAHKBZSAUKPEOV-WCGVKTIYSA-N
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Description

2,4’,5-Trichlorobiphenyl-13C12 is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are a class of chlorinated man-made chemicals that include 209 unique congeners. These compounds were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers, until they were banned in the 1970s due to their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Trichlorobiphenyl-13C12 typically involves the chlorination of biphenyl compounds. The process can be carried out under mild conditions using activated carbon as a catalyst. For instance, 2,4,5-trichlorobiphenyl can be treated at temperatures ranging from 40°C to 150°C with reagents such as calcium hydroxide, sodium hydroxide, and sulfur in mixed water and organic solvents .

Industrial Production Methods

Industrial production of 2,4’,5-Trichlorobiphenyl-13C12 involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The use of stable isotope labeling, such as 13C12, allows for precise tracking and analysis of the compound in various applications .

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Trichlorobiphenyl-13C12 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated biphenyl derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

    Substitution: Substitution reactions, particularly dechlorination, are common. These reactions often involve the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include biphenyl, orthohydroxy biphenyls, 2,4-dihydroxy biphenyls, and biphenyl-2-thiol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’,5-Trichlorobiphenyl-13C12 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific research applications. This labeling makes it particularly valuable in studies requiring high accuracy and specificity .

Properties

CAS No.

208263-78-9

Molecular Formula

C12H7Cl3

Molecular Weight

269.446

IUPAC Name

1,4-dichloro-2-(4-chlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

VAHKBZSAUKPEOV-WCGVKTIYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl

Synonyms

4,2’,5’-Trichlorobiphenyl-13C12;  Delor 103-13C12;  PCB 31-13C12;  2,4’,5-Trichloro-1,1’-biphenyl-13C12;  2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12

Origin of Product

United States

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